Chelidonine hydrochloride

Description

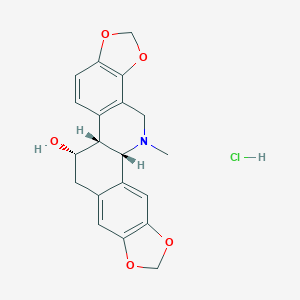

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5.ClH/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21;/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3;1H/t14-,18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVURMIFHBFKWNP-PHANBDLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

476-32-4 (Parent) | |

| Record name | Chelidonine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4312-31-6 | |

| Record name | Chelidonine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4312-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chelidonine Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonine, a principal isoquinoline alkaloid isolated from the greater celandine (Chelidonium majus), has a long history in traditional medicine for treating various ailments.[1] Its hydrochloride salt is often utilized in research settings to enhance solubility. Emerging scientific evidence has highlighted the potent anti-cancer properties of chelidonine, demonstrating its efficacy against a broad spectrum of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms through which chelidonine hydrochloride exerts its anti-neoplastic effects, focusing on the core cellular processes it disrupts.

This document summarizes key findings on its role in inducing apoptosis, instigating cell cycle arrest, inhibiting metastasis, and modulating critical signaling pathways. Detailed experimental protocols for assays discussed herein are provided to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), halting the cell division cycle, preventing cancer cell migration and invasion, and interfering with key signaling cascades that govern tumor growth and survival.

Induction of Apoptosis

A primary mechanism of chelidonine's anti-tumor effect is the induction of apoptosis. This is achieved through the modulation of several key regulatory proteins and pathways.

Key Molecular Events:

-

p53 and GADD45a Pathway Activation: In pancreatic cancer cells, chelidonine has been shown to upregulate the expression of p53 and Growth Arrest and DNA Damage-inducible 45 alpha (GADD45a).[1] This activation leads to a cascade of events culminating in apoptosis. The p53 protein, a critical tumor suppressor, plays a central role in this process by integrating stress signals and modulating the apoptotic machinery.[1]

-

Caspase Activation: Chelidonine treatment leads to the cleavage and activation of executioner caspases, such as caspase-3.[1][3] Activated caspase-3 is a key mediator of apoptosis, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptotic cells.

-

Bax Upregulation: In ovarian cancer cells, chelidonine has been observed to upregulate the pro-apoptotic protein Bax, further contributing to the apoptotic process.[3]

-

Generation of Reactive Oxygen Species (ROS): In HeLa cervical cancer cells, chelidonine induces the generation of reactive oxygen species (ROS).[4] Elevated ROS levels can lead to oxidative stress, DNA damage, and the triggering of the intrinsic apoptotic pathway.

-

Mitochondrial Membrane Potential Disruption: Chelidonine has been shown to alter the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[5]

Cell Cycle Arrest

Chelidonine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[5][6]

Key Molecular Events:

-

Checkpoint Kinase Activation: It activates checkpoint kinases such as Chk1 and Chk2, which are crucial for halting the cell cycle in response to cellular stress.[5]

-

Cyclin B1 Modulation: The G2/M arrest is often characterized by increased levels of cyclin B1.[7]

-

p21 Upregulation: In pancreatic cancer cells, chelidonine treatment increases the expression of p21, a cyclin-dependent kinase inhibitor that plays a significant role in cell cycle arrest.[1]

Inhibition of Metastasis and Angiogenesis

Chelidonine has demonstrated potential in preventing the spread of cancer by inhibiting cell migration, invasion, and the formation of new blood vessels (angiogenesis).

Key Molecular Events:

-

Inhibition of Cell Migration and Invasion: Studies have shown that chelidonine can suppress the migration and invasion of melanoma and head and neck cancer cells.[2][8] It has been shown to be effective in suppressing migration on various extracellular matrix surfaces, including gelatin, fibronectin, collagen I, laminin, and Matrigel®.

-

Attenuation of Epithelial-Mesenchymal Transition (EMT): In melanoma cells, chelidonine attenuates the EMT process, a key step in cancer cell invasion and metastasis.[2]

-

Inhibition of Angiogenesis: Chelidonine effectively inhibits angiogenesis, as demonstrated by the tube formation assay.[8]

Modulation of Key Signaling Pathways

Chelidonine exerts its anti-cancer effects by interfering with several critical signaling pathways that are often dysregulated in cancer.

Key Signaling Pathways Affected:

-

PI3K/Akt Pathway: Chelidonine has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in melanoma, breast cancer, and HeLa cells.[2][4][9] This pathway is crucial for cell survival, proliferation, and growth.

-

TLR4/NF-κB Pathway: In melanoma and HCT116 cells, chelidonine inhibits the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[2][10] The NF-κB pathway is a key regulator of inflammation, which is closely linked to cancer progression.

-

MAPK Pathway: Chelidonine can modulate the mitogen-activated protein kinase (MAPK) pathway, including p38.[1][10] The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

-

EGFR-AMPK Pathway: In non-small cell lung cancer (NSCLC) cells resistant to gefitinib, chelidonine selectively inhibits their growth through the EGFR-AMPK pathway.[11][12]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of chelidonine in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Pancreatic Cancer | BxPC-3 | ~1 (at 24h) | [1] |

| Pancreatic Cancer | MIA PaCa-2 | <1 (at 24h) | [1] |

| Head and Neck Squamous Cell Carcinoma | FaDu | 1 | [8] |

| Head and Neck Squamous Cell Carcinoma | HLaC78 | 1.6 | [8] |

| Cervical Cancer | HeLa | LD50: 30 µg/mL (~85 µM) | [4] |

| Ovarian Carcinoma | A2780 | - | [6] |

| Melanoma | MEL270 | Not specified | [2] |

| Melanoma | C918 | Not specified | [2] |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of chelidonine.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cancer cells in a 6-well plate and treat with desired concentrations of this compound for the specified time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[13][14][15][16]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% Ethanol (ice-cold)

-

PBS

-

Flow cytometer

Protocol:

-

Treat cancer cells with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.[17][18][19][20][21]

Western Blotting

This technique is used to detect and quantify specific proteins, such as p53 and cleaved caspase-3.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p53, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the chelidonine-treated cells in RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

Wound Healing Assay (Scratch Assay)

This assay assesses the effect of chelidonine on cancer cell migration.

Materials:

-

6-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Seed cells in a 6-well plate and grow to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh media containing different concentrations of this compound.

-

Capture images of the wound at 0 hours and at regular intervals (e.g., 24, 48 hours).

-

Measure the wound closure area using image analysis software.[1][4][22][23]

Transwell Invasion Assay

This assay evaluates the invasive potential of cancer cells.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel (or other extracellular matrix components)

-

Serum-free media and media with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Crystal violet staining solution

Protocol:

-

Coat the upper surface of the Transwell insert membrane with Matrigel and allow it to solidify.

-

Seed chelidonine-treated cells in serum-free media in the upper chamber.

-

Add media containing a chemoattractant to the lower chamber.

-

Incubate for a specified period (e.g., 24 hours) to allow for cell invasion.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol).

-

Stain the invading cells with crystal violet.

-

Count the number of stained cells under a microscope.[2][24][25][26]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by chelidonine and a typical experimental workflow.

Caption: Chelidonine-induced apoptosis and cell cycle arrest pathway.

Caption: Inhibition of PI3K/Akt and TLR4/NF-κB pathways by chelidonine.

Caption: Experimental workflow for apoptosis analysis.

Conclusion and Future Directions

This compound exhibits significant anti-cancer properties through a multi-pronged mechanism of action. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis by modulating key signaling pathways such as PI3K/Akt and NF-κB makes it a promising candidate for further investigation in cancer therapy. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to build upon.

Future research should focus on elucidating the complete spectrum of its molecular targets, its efficacy in in vivo models, and its potential for combination therapies with existing chemotherapeutic agents to enhance anti-cancer efficacy and overcome drug resistance. Further investigation into its pharmacokinetic and pharmacodynamic properties is also crucial for its translation into a clinical setting.

References

- 1. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KoreaMed Synapse [synapse.koreamed.org]

- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wound healing assay - Wikipedia [en.wikipedia.org]

- 5. ibidi.com [ibidi.com]

- 6. researchgate.net [researchgate.net]

- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. kumc.edu [kumc.edu]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 20. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. med.virginia.edu [med.virginia.edu]

- 24. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Chelidonine Hydrochloride: A Technical Guide to its Natural Sources, Extraction, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonine is a prominent benzylisoquinoline alkaloid recognized for its significant cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2][3] It is the major alkaloid component of Chelidonium majus L. and has garnered considerable interest in pharmacological research for its potential as a therapeutic agent, particularly in oncology.[3][4] This compound and its derivatives, such as the semi-synthetic ukrain, have been shown to induce apoptosis and arrest the cell cycle in various malignant cell lines.[1][5][6] This technical guide provides an in-depth overview of the primary natural source of chelidonine, detailed methodologies for its extraction and purification, quantitative data, and an exploration of its key cellular signaling pathways.

Primary Natural Source

The principal natural source of chelidonine is Chelidonium majus L. , commonly known as greater celandine.[4][7] This perennial herbaceous plant belongs to the Papaveraceae (poppy) family and is native to Europe and Western Asia, and has been introduced to North America.[8][9]

-

Plant Characteristics : C. majus grows to a height of 30-120 cm and is easily identified by its pinnate, blue-green leaves and clusters of four yellow petals.[9] A key feature is the exudation of a bright yellow to orange latex when any part of the plant is injured.[9]

-

Alkaloid Distribution : Chelidonine, along with other isoquinoline alkaloids like berberine, coptisine, and sanguinarine, is found throughout the plant.[8][10] The concentration of these alkaloids can vary depending on the plant organ (roots vs. aerial parts) and its developmental stage (vegetative vs. generative).[7][11] The roots are often the most suitable organ for chelidonine extraction, particularly during the generative stage.[7][11] The alkaloids are stored in specialized secretory cells known as laticifers.[12]

Extraction and Purification Methodologies

The extraction of chelidonine from C. majus involves separating the alkaloid from the plant matrix, followed by purification to isolate the compound. Extraction is typically carried out in acidic conditions to convert the alkaloids into their salt forms.[12]

Extraction Techniques

Several methods have been developed to efficiently extract chelidonine, with ultrasonic and reflux procedures often demonstrating high efficacy.[7]

-

Ultrasonic-Assisted Extraction (UAE) : This method uses high-frequency sound waves to disrupt plant cell walls, facilitating solvent penetration and enhancing extraction yield. Common solvent systems include methanol-HCl or water-methanol-HCl mixtures.[7]

-

Reflux Extraction : This technique involves boiling a solvent with the powdered plant material in a reflux apparatus. Methanol is a commonly used solvent for this process.[7]

-

Soxhlet Extraction : A classical method where the plant material is continuously washed with a distilled solvent (e.g., methanol), allowing for a thorough extraction.[13][14]

-

Shaking Incubation : This involves macerating the plant material in a solvent, such as an aqueous citric acid solution, and agitating it for a set period.[7]

Purification and Isolation

Following initial extraction, a multi-step purification process is required to isolate chelidonine hydrochloride.

-

Acid-Base Extraction : This is a fundamental technique for separating alkaloids. The crude extract is acidified to protonate the alkaloids, making them water-soluble. They can then be separated from neutral and acidic impurities. The aqueous layer is subsequently basified, causing the alkaloids to precipitate, after which they can be re-dissolved in an organic solvent.[13]

-

Solid-Phase Extraction (SPE) : The extract can be passed through an SPE cartridge (e.g., Supelclean LC-18) to remove interfering substances and concentrate the alkaloids.[15]

-

Chromatographic Methods : For high-purity isolation, chromatographic techniques are essential.

-

Fast Centrifugal Partition Chromatography (FCPC) : A liquid-liquid chromatography method that has been successfully used for the rapid, preparative separation of chelidonine from crude extracts using a solvent system like chloroform/methanol/0.3 M hydrochloric acid.[16]

-

High-Performance Liquid Chromatography (HPLC) : Primarily used for the analysis and quantification of chelidonine, preparative HPLC can also be employed for its purification.[7]

-

Quantitative Data

The yield of chelidonine is highly dependent on the extraction method, plant part, and growth stage.

Table 1: Comparison of Chelidonine Yield from Different Extraction Methods Data extracted from a study on Iranian C. majus ecotypes.[7]

| Extraction Method | Solvent System | Chelidonine Yield (mg/g DW) |

| Ultrasonic Procedure 1 | water-methanol–HCl | 1.83 |

| Ultrasonic Procedure 2 | methanol–HCl | 1.77 |

| Reflux | Methanol | 1.63 |

| Shaking Incubator | Citric Acid | 1.57 |

Table 2: Chelidonine Content in Wild vs. Cultivated C. majus Data extracted from a study comparing wild-grown and cultivated plants.[17]

| Plant Source | Dominant Alkaloid | Total Alkaloid Content |

| Wild-Grown C. majus | Coptisine | Lower |

| Cultivated C. majus | Chelidonine | Significantly Increased |

Detailed Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Chelidonine

This protocol is adapted from methodologies that have demonstrated high extraction efficiency.[7]

-

Plant Material Preparation : Collect the roots of C. majus during its generative (flowering) stage. Clean the roots with deionized water and dry them in an oven at 40°C. Grind the dried roots into a fine powder (approx. 20 mesh).

-

Solvent Preparation : Prepare the extraction solvent consisting of a mixture of water, methanol, and hydrochloric acid.

-

Extraction : a. Weigh 1.0 g of the dried plant powder and place it into a suitable vessel. b. Add 25 mL of the extraction solvent. c. Place the vessel in an ultrasonic bath. d. Sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

-

Sample Recovery : a. After sonication, centrifuge the mixture to pellet the plant debris. b. Decant the supernatant. c. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis or a larger container for further purification.

Protocol 2: General Acid-Base Purification

This protocol outlines a basic liquid-liquid extraction for purifying alkaloids from a crude extract.[13]

-

Acidification : Dissolve the crude methanolic extract in a 1M hydrochloric acid solution. This will protonate the chelidonine, making it soluble in the aqueous phase.

-

Washing : Transfer the acidic solution to a separatory funnel and wash it with an immiscible organic solvent like chloroform or diethyl ether to remove non-alkaloidal, lipid-soluble impurities. Discard the organic layer.

-

Basification : Adjust the pH of the aqueous phase to approximately 8.5-9.0 with a base (e.g., 25% ammonia solution). This deprotonates the chelidonine, causing it to precipitate or become soluble in an organic solvent.

-

Final Extraction : Extract the basified aqueous solution multiple times with chloroform. The chelidonine will now move into the organic phase.

-

Concentration : Combine the chloroform fractions and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified alkaloid fraction.

Protocol 3: HPLC-UV Analysis of Chelidonine

This protocol is based on established methods for the quantitative analysis of C. majus alkaloids.[7]

-

Instrumentation : An HPLC system equipped with a photodiode array (PDA) or UV/VIS detector and a C18 reversed-phase column.

-

Mobile Phase : A suitable gradient or isocratic mobile phase. For example, a mixture of acetonitrile and an aqueous buffer (e.g., 30 mM ammonium formate, pH 2.8).

-

Standard Preparation : Prepare a stock solution of pure chelidonine standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 10-100 µg/mL).

-

Analysis : a. Set the column temperature (e.g., 40°C) and detector wavelength (e.g., 280 nm or 287 nm).[7][18] b. Inject 20 µL of each standard solution and the prepared sample extract. c. Identify the chelidonine peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the concentration of chelidonine in the sample by correlating its peak area with the calibration curve.

Cellular Mechanisms and Signaling Pathways

Chelidonine exerts its pharmacological effects by modulating multiple critical signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Caption: Workflow for Chelidonine HCl production.

Inhibition of Pro-Survival and Inflammatory Pathways

Chelidonine has been shown to effectively suppress cancer cell malignancy by inhibiting key pro-survival and inflammatory signaling cascades. In melanoma cells, it inactivates both the TLR4/NF-κB and PI3K/AKT pathways.[19] It also directly inhibits TNF-α-induced NF-κB activation by preventing the phosphorylation and degradation of IκBα, the inhibitor of NF-κB.[2]

References

- 1. healthbenefitstimes.com [healthbenefitstimes.com]

- 2. Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Chelidonine, and what can it be used for?_Chemicalbook [chemicalbook.com]

- 4. Chelidonine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. florajournal.com [florajournal.com]

- 7. jast.modares.ac.ir [jast.modares.ac.ir]

- 8. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chelidonium majus - Wikipedia [en.wikipedia.org]

- 10. florajournal.com [florajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Greater Celandine's Ups and Downs−21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Improved RP-HPLC method for analysis of isoquinoline alkaloids in extracts of Chelidonium majus [repo.lib.semmelweis.hu]

- 16. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. akjournals.com [akjournals.com]

- 19. Chelidonine inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Chelidonine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine, a principal isoquinoline alkaloid isolated from Chelidonium majus L. (Greater Celandine), has a long history in traditional medicine.[1][2] Its hydrochloride salt is often utilized in research to enhance solubility. Modern pharmacological studies have revealed that Chelidonine hydrochloride possesses a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuro-active properties.[3][4] This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. The information is curated to support researchers and professionals in the fields of pharmacology and drug development.

Anticancer Activity

This compound exhibits significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.[4] Its anticancer activity is primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis-related processes.[5][6]

Mechanisms of Action

-

Induction of Apoptosis: Chelidonine is a potent inducer of programmed cell death (apoptosis) in malignant cells.[2][4] In pancreatic cancer cells, it upregulates the p53 and GADD45a signaling pathways, leading to increased expression of p21 and subsequent cleavage of caspase-3, a key executioner of apoptosis.[7][8] In melanoma and gastric carcinoma cells, apoptosis is also facilitated through caspase-dependent pathways.[5][9] Furthermore, chelidonine can trigger apoptosis by generating reactive oxygen species (ROS), causing DNA fragmentation and altering the mitochondrial membrane potential.[10]

-

Cell Cycle Arrest: The compound effectively halts the progression of the cell cycle, primarily at the G2/M phase.[6][10][11] This is achieved by disrupting microtubule polymerization and downregulating the expression of key cell cycle proteins such as Cdk1 and cyclin B1.[9][10] In some cases, prolonged M phase arrest can lead to mitotic slippage and cell death.[9]

-

Inhibition of Malignancy: In melanoma cells, chelidonine has been shown to suppress migration and invasion by attenuating the epithelial-mesenchymal transition (EMT) process.[5] It also enhances the antitumor effect of other chemotherapeutic agents, such as lenvatinib in hepatocellular carcinoma cells, by inhibiting EMT.[12]

Key Signaling Pathways in Anticancer Activity

Chelidonine modulates several critical signaling pathways to exert its anticancer effects.

-

p53/GADD45a Pathway: In pancreatic cancer, chelidonine activates the tumor suppressor p53 and the DNA damage-inducible gene GADD45a. This activation forms a positive feedback loop, stabilizing p53 and promoting the expression of cell cycle inhibitors like p21, ultimately leading to apoptosis.[7]

-

TLR4/NF-κB and PI3K/AKT Pathways: In melanoma, chelidonine inactivates both the Toll-like receptor 4 (TLR4)/NF-κB and the PI3K/AKT signaling pathways.[5][13] Downregulation of these pathways, which are crucial for cell survival and proliferation, contributes to the observed inhibition of melanoma cell malignancy.[5][13]

Quantitative Anticancer Data

The cytotoxic and anti-proliferative effects of Chelidonine are often quantified by IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.

| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |

| MHCC97-H | Hepatocellular Carcinoma | IC₅₀ | 7.72 | [12] |

| LM-3 | Hepatocellular Carcinoma | IC₅₀ | 6.34 | [12] |

| FaDu | Head and Neck Squamous Cell | EC₅₀ | 1.0 | [14] |

| HLaC78 | Head and Neck Squamous Cell | EC₅₀ | 1.6 | [14] |

| MEL270 | Melanoma | - | 0.5 - 5.0 | [5][13] |

| C918 | Melanoma | - | 0.5 - 5.0 | [5][13] |

| BxPC-3 | Pancreatic Cancer | - | 0.5 - 5.0 | [7] |

| MIA PaCa-2 | Pancreatic Cancer | - | 0.5 - 5.0 | [7] |

| SGC-7901 | Gastric Carcinoma | - | 10.0 | [9] |

| *Significant inhibition of cell viability observed in this concentration range. | ||||

| Concentration used to induce mitotic slippage and apoptosis. |

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory properties both in vitro and in vivo.[3] Its primary mechanism involves the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[15][16]

Mechanism of Action

Chelidonine suppresses inflammatory responses by inhibiting the production of key pro-inflammatory mediators. In macrophages and other cell types, it significantly reduces the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][10][16] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of chelidonine are predominantly linked to the inhibition of the TLR4/NF-κB pathway.[3][16] Upon stimulation by agents like LPS or TNF-α, this pathway is activated. Chelidonine intervenes by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[3][15] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of numerous pro-inflammatory genes.[3][15]

Antimicrobial Activity

Extracts of Chelidonium majus and its purified alkaloids, including chelidonine, exhibit notable antimicrobial activity.[17][18]

Spectrum of Activity

Chelidonine is active against various pathogens:

-

Bacteria: It shows efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[17] It has also demonstrated inhibitory effects against the Gram-negative bacterium Escherichia coli.[19]

-

Fungi: Strong antifungal activity has been observed against Candida species, including Candida albicans.[17][20]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

| Organism | Activity | MIC | Citation |

| Candida albicans | Antifungal | 62.5 mg/L | [19][20] |

| Gram-positive pathogens | Antibacterial | 31.25 - 62.5 mg/L | [17] |

| Refers to C. majus MeOH extracts where chelidonine is a major component. |

Other Biological Activities

Cholinesterase Inhibition

Chelidonine acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][21] This activity suggests potential applications in neurological conditions where cholinergic transmission is impaired.[2]

| Enzyme | Source | IC₅₀ (µM) | Citation |

| Acetylcholinesterase (AChE) | Human | 26.8 | [22][23] |

| Butyrylcholinesterase (BuChE) | Human | 31.9 | [22][23] |

Experimental Protocols

The evaluation of this compound's biological activities involves a range of standard laboratory techniques.

General Experimental Workflow for Anticancer Assessment

Cell Viability and Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) into 96-well plates and allow them to adhere overnight.[14]

-

Treatment: Replace the culture medium with fresh medium containing increasing concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7][14]

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 1 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[14]

-

Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[14]

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan dye is proportional to the number of viable cells.[14]

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in a suitable buffer (e.g., Tris-HCl) containing a protease inhibitor cocktail.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[7]

-

Electrophoresis: Denature and separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel (e.g., 12% SDS-PAGE).[7]

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).[7]

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk) to prevent non-specific binding. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p53, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize band densities to a loading control like β-actin.[7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Culture and treat cells with this compound as described for the viability assay.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Flow Cytometry: Incubate in the dark for 15 minutes. Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[7][8]

Conclusion

This compound is a pharmacologically versatile alkaloid with well-documented biological activities. Its potent anticancer effects are driven by the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, including p53, NF-κB, and PI3K/AKT. Its significant anti-inflammatory activity, primarily through the inhibition of the NF-κB pathway, highlights its potential for treating inflammatory disorders. Furthermore, its antimicrobial and cholinesterase-inhibiting properties broaden its therapeutic potential. The comprehensive data and established protocols presented in this guide serve as a valuable resource for the scientific community, encouraging further investigation into the clinical applications of this promising natural compound.

References

- 1. What is Chelidonine, and what can it be used for?_Chemicalbook [chemicalbook.com]

- 2. Chelidonine - Wikipedia [en.wikipedia.org]

- 3. Chelidonine: activities and toxicity_Chemicalbook [chemicalbook.com]

- 4. This compound | 4312-31-6 | Benchchem [benchchem.com]

- 5. Chelidonine inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chelidonine induces mitotic slippage and apoptotic-like death in SGC-7901 human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. healthbenefitstimes.com [healthbenefitstimes.com]

- 11. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 12. Chelidonine enhances the antitumor effect of lenvatinib on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chelidonine inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways [kjpp.net]

- 14. Effect of chelidonine on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chelidonine suppresses LPS-Induced production of inflammatory mediators through the inhibitory of the TLR4/NF-κB signaling pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alkaloid composition and antimicrobial activity of Chelidonium majus L. from natural habitats and in vitro cultures [coms.events]

- 18. medicineandmaterials.com [medicineandmaterials.com]

- 19. researchgate.net [researchgate.net]

- 20. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chelidonine | C20H19NO5 | CID 197810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Acetylcholinesterase and butyrylcholinesterase inhibitory compounds from Chelidonium majus (Papaveraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Chelidonine Hydrochloride: A Technical Guide to its Acetylcholinesterase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine, a benzophenanthridine alkaloid isolated from Chelidonium majus, has demonstrated notable inhibitory activity against acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This technical guide provides a comprehensive overview of the current understanding of chelidonine hydrochloride as an AChE inhibitor, with a focus on its mechanism of action, quantitative inhibitory data, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics for cholinergic-related neurodegenerative disorders, such as Alzheimer's disease.

Introduction

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels in the brain contributes significantly to the cognitive deficits observed in patients. As such, the inhibition of acetylcholinesterase (AChE), the enzyme that degrades ACh, has been a cornerstone of symptomatic treatment for the disease.[1] Chelidonine, an alkaloid found in the greater celandine (Chelidonium majus), has been identified as a reversible inhibitor of both acetylcholinesterase and butyrylcholinesterase (BuChE).[2][3][4] This guide delves into the technical details of this compound's interaction with AChE, providing a foundation for further investigation and potential therapeutic development.

Mechanism of Action

This compound acts as a competitive inhibitor of acetylcholinesterase.[5] This mode of inhibition involves the reversible binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate, acetylcholine, from binding and being hydrolyzed. The competitive nature of this inhibition suggests that chelidonine's molecular structure allows it to interact with key residues within the AChE active site gorge.

Cholinergic Signaling Pathway

The inhibition of AChE by this compound directly impacts the cholinergic signaling pathway. By preventing the breakdown of acetylcholine, chelidonine effectively increases the concentration and prolongs the residence time of ACh in the synaptic cleft. This enhancement of cholinergic neurotransmission is the primary mechanism by which AChE inhibitors are thought to alleviate the cognitive symptoms of Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]

- 3. Acetylcholinesterase and butyrylcholinesterase inhibitory compounds from Chelidonium majus (Papaveraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chelidonine - Wikipedia [en.wikipedia.org]

- 5. 8-hydroxydihydrochelerythrine and 8-hydroxydihydrosanguinarine with a potent acetylcholinesterase inhibitory activity from Chelidonium majus L - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pro-Apoptotic Power of Chelidonine Hydrochloride: A Deep Dive into Its Molecular Pathways

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pro-apoptotic effects of Chelidonine hydrochloride, a major bioactive alkaloid derived from the plant Chelidonium majus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound in oncology.

Chelidonine has demonstrated significant anti-cancer properties by inducing programmed cell death, or apoptosis, in various cancer cell lines. Its multifaceted mechanism of action involves the modulation of several key signaling pathways, making it a compound of considerable interest for further investigation and development. This guide will dissect these pathways, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the molecular cascades involved.

Core Signaling Pathways of Chelidonine-Induced Apoptosis

Chelidonine orchestrates apoptosis through a complex interplay of signaling pathways, primarily converging on the activation of caspases, the executioners of apoptosis. The principal pathways implicated in its mechanism of action include the p53/GADD45a pathway, the PI3K/AKT pathway, the MAPK pathway, and the NF-κB signaling cascade.

The p53/GADD45a Axis

In several cancer cell types, including pancreatic cancer, chelidonine has been shown to activate the tumor suppressor protein p53.[1][2] This activation leads to the upregulation of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a).[1][2] The p53/GADD45a pathway plays a crucial role in cell cycle arrest and the initiation of apoptosis.[1][2] Activated p53 can also directly influence the mitochondrial apoptotic pathway.

dot

Modulation of the PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Chelidonine has been observed to inhibit the activation of this pathway.[3][4][5] By downregulating the phosphorylation of key proteins like AKT, chelidonine effectively dampens the survival signals, thereby sensitizing cancer cells to apoptosis.[3][4][5] Inhibition of the PI3K/AKT pathway can also lead to the activation of pro-apoptotic proteins.

dot

Involvement of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, which includes key kinases such as p38, JNK, and ERK, is involved in a wide range of cellular processes, including apoptosis. Chelidonine has been shown to modulate the activity of this pathway.[6][7] Specifically, it can lead to the phosphorylation and activation of pro-apoptotic kinases like p38 and JNK, while the effect on ERK appears to be cell-type dependent.[6][7]

dot

Suppression of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Chelidonine has been demonstrated to suppress the activation of NF-κB.[3][7] This inhibition prevents the nuclear translocation of NF-κB and the subsequent transcription of anti-apoptotic genes, thereby promoting apoptosis.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound on cancer cell lines.

Table 1: Inhibitory Concentration (IC50) Values of Chelidonine

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| SGC-7901 | Human Gastric Carcinoma | 23.13 | 48 | [8] |

| K562 | Leukemia | 1.12 | Not Specified | [9] |

| HepG2 | Human Hepatoma | 3.91 | Not Specified | [9] |

| MCF-7 | Breast Cancer | 6.90 | Not Specified | [9] |

| HCT-116 | Colon Cancer | 4.36 | Not Specified | [9] |

Table 2: Effect of Chelidonine on Protein Expression in Pancreatic Cancer Cells (BxPC-3 and MIA PaCa-2)

| Protein | Change in Expression (after 24h treatment) | Cell Line | Reference |

| p53 | Increased | BxPC-3, MIA PaCa-2 | [2] |

| GADD45A | Increased | BxPC-3, MIA PaCa-2 | [2] |

| p21 | Increased | BxPC-3, MIA PaCa-2 | [2] |

| Cleaved Caspase-3 | Increased | BxPC-3, MIA PaCa-2 | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the apoptotic pathways of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

dot

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells and treat with this compound as required.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

dot

Western Blotting

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound induces apoptosis in cancer cells through a sophisticated network of signaling pathways. Its ability to activate pro-apoptotic pathways like the p53/GADD45a and MAPK pathways, while simultaneously inhibiting pro-survival pathways such as PI3K/AKT and NF-κB, underscores its potential as a promising anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this potent natural compound. Continued investigation is warranted to fully elucidate its mechanism of action and to explore its efficacy in preclinical and clinical settings.

References

- 1. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chelidonine inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways -The Korean Journal of Physiology and Pharmacology | 학회 [koreascience.kr]

- 4. Chelidonine isolated from ethanolic extract of Chelidonium majus promotes apoptosis in HeLa cells through p38-p53 and PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chelidonine inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways [kjpp.net]

- 6. researchgate.net [researchgate.net]

- 7. Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chelidonine induces mitotic slippage and apoptotic-like death in SGC-7901 human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and apoptosis-related antiproliferative activities of chelidonine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Chelidonine Hydrochloride on Cell Cycle Progression: A Technical Guide

Abstract

Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus, has demonstrated significant anti-cancer properties in a multitude of preclinical studies. Its primary mechanism of action involves the disruption of microtubule dynamics, positioning it as a potent mitotic inhibitor. This technical guide provides an in-depth analysis of the effects of chelidonine on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways. Chelidonine induces a robust G2/M phase arrest by inhibiting tubulin polymerization.[1][2] This cell cycle blockade is often followed by the induction of apoptosis through both caspase-dependent and independent mechanisms. Key signaling cascades, including the p53/GADD45a and SAPK/JNK pathways, are critically involved in mediating these effects.[1][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of chelidonine.

Core Mechanism: Inhibition of Tubulin Polymerization and G2/M Arrest

The primary antimitotic effect of chelidonine stems from its ability to interfere with microtubule formation. It acts as a weak inhibitor of tubulin polymerization, with a reported half-maximal inhibitory concentration (IC50) of 24 µM.[1][2] This disruption prevents the proper assembly of the mitotic spindle, a critical structure for chromosome segregation during mitosis.

Consequently, cells treated with chelidonine are unable to progress through the M phase, leading to a significant accumulation of cells in the G2/M phase of the cell cycle.[1][2][4] This arrest is characterized by abnormal metaphase morphology and an increase in the levels of key G2/M regulatory proteins, including Cyclin B1, and enhanced activity of cdc2 kinase (CDK1).[1][2][5] In some cell lines, prolonged M-phase arrest can lead to mitotic catastrophe and slippage, resulting in the formation of giant, multinucleated cells that subsequently undergo apoptosis.[6]

Quantitative Effects on Cell Viability and Cycle Progression

The cytotoxic and cell cycle-modulating effects of chelidonine have been quantified across various cancer cell lines. The potency varies depending on the cell type and the specific experimental conditions.

Data Presentation

The following tables summarize the key quantitative data reported in the literature.

Table 1: Cytotoxicity of Chelidonine (IC₅₀/EC₅₀ Values) in Various Cell Lines

| Cell Line | Cancer Type | IC₅₀ / EC₅₀ Value | Duration | Reference |

|---|---|---|---|---|

| Various | Not applicable | 24 µM (Tubulin Polymerization) | In Vitro Assay | [1][2] |

| SGC-7901 | Human Gastric Carcinoma | 23.13 µM | 48 hours | [6] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 1.0 µM (EC₅₀) | 24 hours | [7][8] |

| HLaC78 | Head and Neck Squamous Cell Carcinoma | 1.6 µM (EC₅₀) | 24 hours | [8] |

| K562 | Leukemia | 1.12 µM (Derivative 11j) | Not Specified | [9] |

| HepG2 | Hepatoma | 3.91 µM (Derivative 11j) | Not Specified | [9] |

| MCF-7 | Breast Cancer | 6.90 µM (Derivative 11j) | Not Specified | [9] |

| HCT-116 | Colon Cancer | 4.36 µM (Derivative 11j) | Not Specified |[9] |

Table 2: Effect of Chelidonine on Apoptosis Induction

| Cell Line(s) | Cancer Type | Treatment Conditions | Apoptotic Cell Population | Reference |

|---|---|---|---|---|

| BxPC-3 & MIA PaCa-2 | Pancreatic Cancer | 1 µM for 24 hours | > 50% | [3] |

| FaDu | Head and Neck Cancer| 10 µM for 24 hours | 3.2% |[7][8] |

Table 3: Effect of Chelidonine on Protein Expression

| Protein | Cell Line(s) | Treatment Conditions | Fold Change in Expression | Reference |

|---|---|---|---|---|

| p21 | MIA PaCa-2 | 0.5 µM | > 2-fold increase | [3] |

| p53 | MIA PaCa-2 | 0.5 µM | > 2-fold increase | [3] |

| p53 | BxPC-3 & MIA PaCa-2 | Not Specified | > 3-fold increase | [3] |

| GADD45A | BxPC-3 | Not Specified | 5-fold increase | [3] |

| GADD45A | MIA PaCa-2 | Not Specified | 2-fold increase |[3] |

Key Signaling Pathways Modulated by Chelidonine

Chelidonine exerts its effects by modulating several critical intracellular signaling pathways that govern cell cycle progression and apoptosis.

The p53-GADD45A Pathway

In several cancer types, particularly pancreatic cancer, chelidonine activates the p53 tumor suppressor pathway.[3] Treatment leads to the upregulation of Growth Arrest and DNA Damage-inducible 45 alpha (GADD45a), which in turn stabilizes p53.[3] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which contributes to both S-phase and G2/M cell cycle arrest.[3] This cascade ultimately converges on the activation of executioner caspases, such as caspase-3, leading to apoptotic cell death.[3]

Stress-Activated and Pro-Survival Pathways

Beyond the p53 axis, chelidonine treatment has been shown to activate the Stress-Activated Protein Kinase/Jun Kinase (SAPK/JNK) pathway in multiple cell lines.[1] This pathway is a key component of the cellular stress response and can contribute to apoptosis. Conversely, chelidonine can inhibit pro-survival pathways, such as the PI3K/AKT pathway, further tipping the cellular balance towards apoptosis in cancers like melanoma.[10]

Detailed Experimental Protocols

Reproducible and accurate assessment of chelidonine's effects requires standardized experimental procedures. The following sections detail the core methodologies.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[11][12][13]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

-

Flow Cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency and treat with chelidonine hydrochloride for the specified time.

-

Harvesting: Harvest cells (including both adherent and floating populations) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping.

-

Incubation: Incubate the cells for at least 2 hours at -20°C for fixation and permeabilization. Cells can be stored at this stage for several weeks.

-

Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI/RNase A staining solution.

-

Incubation: Incubate the cells in the dark for 20-30 minutes at room temperature.

-

Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is used to generate a histogram to distinguish G0/G1, S, and G2/M phase populations.[14]

Western Blotting for Cell Cycle Proteins (Cyclin B1 & CDK1)

This technique is used to detect and quantify specific proteins, such as Cyclin B1 and CDK1, to confirm the molecular state of the G2/M arrest.[15][16]

Materials:

-

RIPA Lysis Buffer with Protease/Phosphatase Inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE Gels and Electrophoresis System

-

PVDF or Nitrocellulose Membranes

-

Transfer Buffer and System

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies (e.g., anti-Cyclin B1, anti-CDK1)

-

HRP-conjugated Secondary Antibody

-

Enhanced Chemiluminescence (ECL) Substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (e.g., anti-Cyclin B1) overnight at 4°C, diluted in blocking buffer.

-

Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of chelidonine on the formation of microtubules from purified tubulin.[17][18]

Materials:

-

Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

-

Purified Tubulin (>99%)

-

Guanine Nucleotide (GTP)

-

Tubulin Polymerization Buffer

-

Microplate Reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation: Reconstitute purified tubulin in the appropriate buffer on ice.

-

Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing tubulin, GTP, and varying concentrations of this compound (or a vehicle control).

-

Initiation: Initiate the polymerization reaction by incubating the plate at 37°C.

-

Measurement: Monitor the increase in optical density (absorbance) at 340 nm every minute for 60 minutes. The increase in absorbance is directly proportional to the amount of polymerized tubulin (microtubules).

-

Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value of chelidonine by comparing the extent of polymerization in treated samples to the control.

Conclusion

This compound is a potent anti-cancer agent that primarily functions by inducing G2/M cell cycle arrest. Its mechanism is rooted in the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and triggers a mitotic checkpoint. The cellular response to this arrest involves the modulation of critical signaling pathways, most notably the activation of the p53 and SAPK/JNK pathways and inhibition of pro-survival signals like PI3K/AKT. The culmination of these effects is often the induction of apoptosis. The data and protocols presented in this guide provide a robust framework for professionals in the field of oncology and drug development to further investigate and potentially harness the therapeutic capabilities of chelidonine.

References

- 1. The effects of chelidonine on tubulin polymerisation, cell cycle progression and selected signal transmission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chelidonine Induces Caspase-Dependent and Caspase-Independent Cell Death through G2/M Arrest in the T98G Human Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chelidonine induces mitotic slippage and apoptotic-like death in SGC-7901 human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of chelidonine on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Design, synthesis and apoptosis-related antiproliferative activities of chelidonine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chelidonine inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Flow Cytometry Protocol [sigmaaldrich.com]

- 15. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Chelidonine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine is a benzophenanthridine alkaloid derived from the greater celandine (Chelidonium majus). As a hydrochloride salt, its increased solubility makes it amenable to pharmacological study. This document provides a comprehensive overview of the pharmacological profile of chelidonine hydrochloride, detailing its mechanism of action, pharmacodynamic and toxicological properties, and key experimental methodologies. The primary antineoplastic activities of chelidonine are attributed to its ability to induce apoptosis and inhibit microtubule polymerization, leading to cell cycle arrest.

Mechanism of Action

This compound exerts its pharmacological effects through a multi-faceted mechanism, primarily targeting key cellular processes involved in cell division and survival. Its principal mechanisms include the induction of apoptosis through various signaling pathways and the disruption of microtubule dynamics.

Inhibition of Tubulin Polymerization

Chelidonine acts as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a mitotic arrest in the G2/M phase of the cell cycle.[1][2] The inhibition of tubulin polymerization has been quantified with an IC50 value of 24 µM.[2] This interference with the mitotic spindle apparatus is a key contributor to its cytotoxic effects against proliferating cancer cells.

Induction of Apoptosis

Chelidonine is a potent inducer of apoptosis in a variety of cancer cell lines. This programmed cell death is initiated through multiple signaling cascades, including both p53-dependent and -independent pathways.

-

p53-GADD45a Pathway: In human pancreatic cancer cells, chelidonine has been shown to upregulate the expression of p53 and GADD45a (Growth Arrest and DNA Damage-inducible alpha). This leads to cell cycle arrest and the activation of downstream effector caspases, such as caspase-3, culminating in apoptosis.

-

SAPK/JNK Pathway: Exposure to chelidonine activates the Stress-Activated Protein Kinase/Jun Kinase (SAPK/JNK) signaling pathway.[2] This pathway is a critical component of the cellular response to stress and can lead to the induction of apoptosis.

-

Caspase Activation: A hallmark of chelidonine-induced apoptosis is the activation of the caspase cascade. Specifically, it has been shown to induce the cleavage and activation of executioner caspases like caspase-3 and the subsequent cleavage of downstream targets such as Poly (ADP-ribose) polymerase (PARP).

Pharmacodynamics

The pharmacodynamic effects of this compound are most prominently characterized by its cytotoxicity against various cancer cell lines and its inhibitory effects on certain enzymes.

Cytotoxicity

Chelidonine exhibits a broad range of cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |

| FaDu | Head and Neck Squamous Cell Carcinoma | 1.0 | [1][3] |

| HLaC78 | Head and Neck Squamous Cell Carcinoma | 1.6 | [1][3] |

| B16-F10 | Melanoma | 175-318 (µg/mL) | [4] |

| HepG2 | Hepatocellular Carcinoma | 226-449 (µg/mL) | [4] |

| CaCo-2 | Colorectal Adenocarcinoma | 291-406 (µg/mL) | [4] |

| A375 | Melanoma | 12.65 (µg/mL for root extract) | [5] |

| SK-MEL-3 | Melanoma | 1.93 (µg/mL for root extract) | [5] |

Enzyme Inhibition

Beyond its effects on cellular proliferation, chelidonine also demonstrates inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes critical for the breakdown of the neurotransmitter acetylcholine.

Pharmacokinetics

Detailed in vivo pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, and absolute bioavailability, are not extensively available in publicly accessible literature. However, metabolic studies have provided some insights into its biotransformation.

Metabolism: In vitro and in vivo studies in rats have shown that chelidonine undergoes metabolic activation. This process involves cytochrome P450 enzymes, with CYPs 3A4, 1A2, 2C19, and 2D6 being primarily implicated. The metabolism leads to the formation of ortho-quinone derivatives and subsequent glutathione (GSH) conjugates, which have been detected in the bile of rats treated with chelidonine.

Toxicology

The toxicological profile of chelidonine has been primarily evaluated in rodent models.

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Mouse | Intraperitoneal | 1.3 g/kg | |

| LD50 | Rat | Intraperitoneal | 2 g/kg |

Sub-lethal doses in rodents have been observed to cause ptosis, tremor, sedation, and a decrease in body temperature.

Experimental Protocols

Western Blot for Caspase-3 and PARP Cleavage

This protocol outlines a general procedure for detecting the activation of apoptosis in cancer cells treated with this compound by observing the cleavage of caspase-3 and PARP.

Methodology:

-

Cell Culture and Treatment: Seed appropriate cancer cells (e.g., HeLa, BxPC-3) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 50 µM) and a vehicle control (e.g., DMSO) for 24 to 48 hours.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Normalize the protein samples to the same concentration and denature them by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP, as well as total caspase-3 and total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspase-3 and PARP relative to the total protein and loading control indicates apoptosis induction.[6][7][8][9]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of this compound to inhibit the polymerization of purified tubulin into microtubules.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

-

Prepare a GTP stock solution (e.g., 10 mM).

-

Prepare various concentrations of this compound and a vehicle control. A positive control for inhibition (e.g., nocodazole) and a positive control for polymerization enhancement (e.g., paclitaxel) should also be prepared.

-

-

Assay Setup:

-

In a pre-warmed 96-well plate, add the tubulin polymerization buffer.

-

Add the test compounds (chelidonine at various concentrations), vehicle control, and positive/negative controls to the appropriate wells.

-

Initiate the polymerization reaction by adding the tubulin protein and GTP to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is proportional to the amount of microtubule polymer formed.

-

-

Data Analysis:

Conclusion